molecular formula C17H10N2 B012527 1-Pyrenyldiazomethane CAS No. 78377-23-8

1-Pyrenyldiazomethane

Cat. No.: B012527
CAS No.: 78377-23-8
M. Wt: 242.27 g/mol
InChI Key: PEIBAWRLFPGPAT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Pyrenyldiazomethane (PDAM) is primarily used to derivatize biomolecules . Its primary targets are carboxylic acids and phosphates present in various biomolecules . These functional groups play crucial roles in numerous biological processes, including energy production, signal transduction, and protein synthesis.

Mode of Action

PDAM interacts with its targets through a process known as derivatization . In this process, PDAM, a diazoalkane, reacts with carboxylic acids and phosphates in the presence of a catalyst . This reaction results in the formation of pyrene derivatives, which are fluorescent and can be easily detected .

Biochemical Pathways

The exact biochemical pathways affected by PDAM are dependent on the specific biomolecules it derivatizes. For instance, it could influence fatty acid metabolism, as fatty acids were selectively derivatized with PDAM in a study .

Result of Action

The primary result of PDAM’s action is the formation of fluorescent pyrene derivatives . These derivatives can be easily detected, making PDAM a valuable tool for the analysis of biomolecules. For example, it has been used to determine agonist-induced release of endogenous fatty acids from cells in culture .

Action Environment

The action of PDAM can be influenced by various environmental factors. For instance, PDAM is relatively stable under dry conditions but may decompose in a high-humidity environment . Additionally, PDAM is soluble in common organic solvents, such as ether, methanol, and dichloromethane , which can impact its reactivity and efficacy. Safety precautions, such as wearing gloves, eyeshields, and lab coats, should be taken when handling PDAM due to its irritant and sensitizing properties .

Biochemical Analysis

Biochemical Properties

1-Pyrenyldiazomethane is used to derivatize biomolecules, particularly those containing carboxylic acid groups . The diazoalkane group in this compound reacts with carboxylic acids in the presence of a catalyst, resulting in the formation of a derivative that can be detected using fluorescence detection methods . This property makes this compound a valuable tool in biochemical analysis.

Cellular Effects

It is known that this compound is used to modify proteins and synthetic polymers through direct carboxylic acid modification . This suggests that this compound could potentially influence cellular processes by modifying the structure and function of proteins and other biomolecules within the cell.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its reaction with carboxylic acids. The diazoalkane group in this compound reacts with carboxylic acids in the presence of a catalyst to form a derivative . This reaction is used to modify proteins and synthetic polymers, potentially altering their structure and function .

Temporal Effects in Laboratory Settings

This compound is known for its stability, which makes it a preferred reagent for HPLC derivatization . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively reported in the literature.

Metabolic Pathways

Given its role as a derivatization reagent for carboxylic acids, it may interact with enzymes and cofactors involved in the metabolism of these compounds .

Subcellular Localization

Given its role in modifying proteins and synthetic polymers, it may be localized to areas of the cell where these biomolecules are present .

Preparation Methods

1-Pyrenyldiazomethane can be synthesized through the diazotization of pyrenylmethylamine. The typical synthetic route involves the reaction of pyrenylmethylamine with nitrosyl chloride in the presence of a base such as sodium acetate . The reaction conditions usually require low temperatures to maintain the stability of the diazo compound. Industrial production methods are similar but scaled up to accommodate larger quantities.

Chemical Reactions Analysis

1-Pyrenyldiazomethane undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles to form pyrene derivatives.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.

    Addition Reactions: It can add to double bonds in alkenes and alkynes.

The major products formed from these reactions are typically pyrene derivatives, which are useful in various applications such as fluorescent probes and organic light-emitting diodes (OLEDs) .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(diazomethyl)pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2/c18-19-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIBAWRLFPGPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70999730
Record name 1-(Diazomethyl)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70999730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78377-23-8
Record name 1-(Diazomethyl)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70999730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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